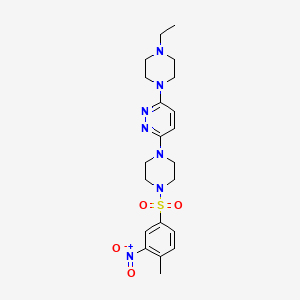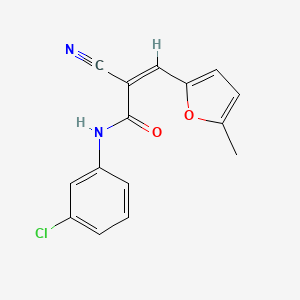
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
One of the prominent applications of compounds similar to (Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is in the field of agriculture as herbicides. A study by Wang et al. (2004) explored the synthesis and herbicidal activity of related 2-cyanoacrylates. They found that these compounds, including ones with a chlorophenyl group, exhibit significant herbicidal activities, effective even at low doses, suggesting potential agricultural applications (Wang et al., 2004).
Solar Cell Applications
In the field of renewable energy, compounds with cyanoacrylic structures have been used in the development of solar cells. For instance, Wang et al. (2005) synthesized a series of zinc metalloporphyrins with cyanoacrylic acid groups, demonstrating their effectiveness in converting sunlight to electricity in dye-sensitized TiO2 solar cells (Wang et al., 2005).
Polymer Chemistry and Materials Science
Acrylamide and its derivatives are widely used in polymer chemistry. For instance, Friedman (2003) discussed the extensive use of acrylamide in producing polyacrylamide, which has applications ranging from soil conditioning to wastewater treatment and laboratory use (Friedman, 2003). Similarly, Baskar et al. (2014) studied the use of photo-cross-linkable polymers, including those with chlorophenyl-acrylamide structures, for corrosion inhibition (Baskar et al., 2014).
Protein Studies and Biochemistry
In biochemistry, acrylamide has been used as a probe to study protein structures. Eftink and Ghiron (1976) utilized acrylamide to investigate the exposure of tryptophanyl residues in proteins (Eftink & Ghiron, 1976).
Controlled Drug Delivery
Acrylamide derivatives are also being explored in the field of controlled drug delivery. Pathania et al. (2016) synthesized a chitosan-g-poly(acrylamide)/Zn nanocomposite for the controlled delivery of the antibiotic ofloxacin (Pathania et al., 2016).
Propiedades
IUPAC Name |
(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-10-5-6-14(20-10)7-11(9-17)15(19)18-13-4-2-3-12(16)8-13/h2-8H,1H3,(H,18,19)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXJWSXQIVBKH-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)
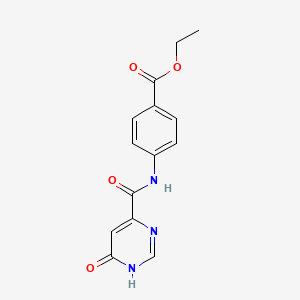
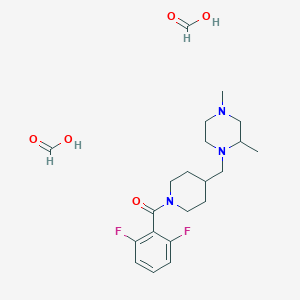
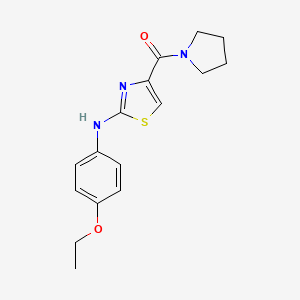
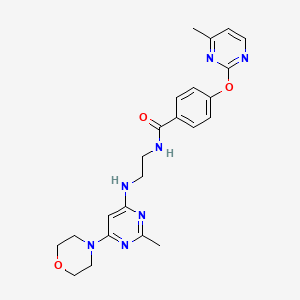

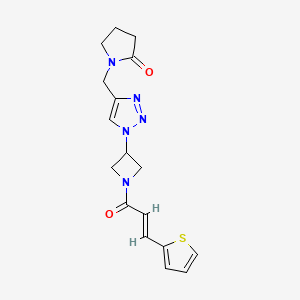
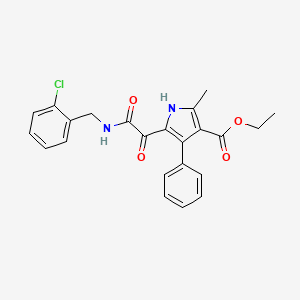

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)
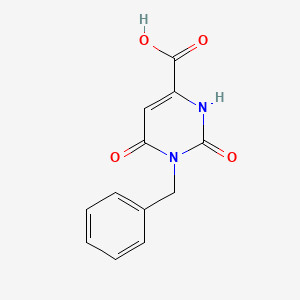
![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)
